molecular formula C15H15N3OS B5747555 3-(3,5-DIMETHYLBENZOYL)-1-(PYRIDIN-3-YL)THIOUREA

3-(3,5-DIMETHYLBENZOYL)-1-(PYRIDIN-3-YL)THIOUREA

Cat. No.: B5747555
M. Wt: 285.4 g/mol
InChI Key: ULVXQAZVFMOZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-DIMETHYLBENZOYL)-1-(PYRIDIN-3-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a benzoyl group substituted with two methyl groups at the 3 and 5 positions, a pyridinyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYLBENZOYL)-1-(PYRIDIN-3-YL)THIOUREA typically involves the reaction of 3,5-dimethylbenzoyl chloride with pyridin-3-ylthiourea. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHYLBENZOYL)-1-(PYRIDIN-3-YL)THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

3-(3,5-DIMETHYLBENZOYL)-1-(PYRIDIN-3-YL)THIOUREA has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYLBENZOYL)-1-(PYRIDIN-3-YL)THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The benzoyl and pyridinyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-DIMETHYLBENZOYL)-1-(PYRIDIN-2-YL)THIOUREA
  • 3-(3,5-DIMETHYLBENZOYL)-1-(PYRIDIN-4-YL)THIOUREA
  • 3-(3,5-DIMETHYLBENZOYL)-1-(PYRIDIN-3-YL)UREA

Uniqueness

3-(3,5-DIMETHYLBENZOYL)-1-(PYRIDIN-3-YL)THIOUREA is unique due to the specific positioning of the methyl groups on the benzoyl ring and the presence of the thiourea moiety. These structural features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3,5-dimethyl-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-6-11(2)8-12(7-10)14(19)18-15(20)17-13-4-3-5-16-9-13/h3-9H,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVXQAZVFMOZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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